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molecular formula C8H14O4 B009381 Ethylene glycol diglycidyl ether CAS No. 2224-15-9

Ethylene glycol diglycidyl ether

Cat. No. B009381
M. Wt: 174.19 g/mol
InChI Key: AOBIOSPNXBMOAT-UHFFFAOYSA-N
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Patent
US05849816

Procedure details

Cyclohexane (850 ml), Tween 81® (3.30 g) and Span 60® 1.10 g) were placed in a 2L resin kettle equipped with a mechanical stirrer, Teflon® stir paddle, thermometer, condenser, and a nitrogen inlet. This surfactant system has an HLB of 8.7. In a 500 ml Erlenmeyer flask, sodium hydroxide (41.5 g) was dissolved in water (140 ml). The aqeous hydroxide solution was cooled to 5° C. and acrylic acid 95.0 ml) was added. The sodium acrylate solution was introduced into the resin kettle and the reaction vessel was purged with nitrogen. Potassium persulfate (145 mg) was added to initiate the polymerization. One hour after the polymerization was initiated, U.S. Silica F-75 (83.0 g) was introduced into the resin kettle through a powder funnel over a 5 minute period. The increased viscosity of the polymerization aided in the suspension of the silica. The silica was dispersed uniformly throughout the reaction mixture. After 2 hours, the polymerization formed discrete particles and ethylene glycol diglycidyl ether (335 mg) was added. The reaction was refluxed for 1 hour and the resultant product was dried in a rotary dryer for 1 hour at 100° C. Ninety percent of the product consisted of discrete particles ranging in size from 150-600 microns.
[Compound]
Name
Tween 81
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
850 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
2L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
95 mL
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
41.5 g
Type
solvent
Reaction Step Nine
Name
Quantity
140 mL
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
CCCCCCCCCCCCCCCCCC(OC[C@@H:22]([OH:30])[C@H:23]1[O:27][CH2:26][C@H:25](O)[C@H:24]1[OH:29])=O.[OH-].[C:32]([OH:36])(=O)[CH:33]=[CH2:34].C([O-])(=O)C=C.[Na+]>[OH-].[Na+].O.C1CCCCC1>[CH2:34]([O:30][CH2:22][CH2:23][O:27][CH2:26][CH:25]1[O:29][CH2:24]1)[CH:33]1[O:36][CH2:32]1 |f:3.4,5.6|

Inputs

Step One
Name
Tween 81
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
850 mL
Type
solvent
Smiles
C1CCCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCCCCCCCCCCCCC(=O)OC[C@H]([C@@H]1[C@@H]([C@H](CO1)O)O)O
Step Four
Name
2L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-]
Step Seven
Name
Quantity
95 mL
Type
reactant
Smiles
C(C=C)(=O)O
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)[O-].[Na+]
Step Nine
Name
Quantity
41.5 g
Type
solvent
Smiles
[OH-].[Na+]
Name
Quantity
140 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a mechanical stirrer
CUSTOM
Type
CUSTOM
Details
the reaction vessel was purged with nitrogen
ADDITION
Type
ADDITION
Details
Potassium persulfate (145 mg) was added
CUSTOM
Type
CUSTOM
Details
the polymerization
CUSTOM
Type
CUSTOM
Details
One hour
ADDITION
Type
ADDITION
Details
(83.0 g) was introduced into the resin kettle through a powder funnel over a 5 minute period
Duration
5 min
ADDITION
Type
ADDITION
Details
The increased viscosity of the polymerization aided in the suspension of the silica
ADDITION
Type
ADDITION
Details
The silica was dispersed uniformly throughout the reaction mixture

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C1CO1)OCCOCC1CO1
Measurements
Type Value Analysis
AMOUNT: MASS 335 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05849816

Procedure details

Cyclohexane (850 ml), Tween 81® (3.30 g) and Span 60® 1.10 g) were placed in a 2L resin kettle equipped with a mechanical stirrer, Teflon® stir paddle, thermometer, condenser, and a nitrogen inlet. This surfactant system has an HLB of 8.7. In a 500 ml Erlenmeyer flask, sodium hydroxide (41.5 g) was dissolved in water (140 ml). The aqeous hydroxide solution was cooled to 5° C. and acrylic acid 95.0 ml) was added. The sodium acrylate solution was introduced into the resin kettle and the reaction vessel was purged with nitrogen. Potassium persulfate (145 mg) was added to initiate the polymerization. One hour after the polymerization was initiated, U.S. Silica F-75 (83.0 g) was introduced into the resin kettle through a powder funnel over a 5 minute period. The increased viscosity of the polymerization aided in the suspension of the silica. The silica was dispersed uniformly throughout the reaction mixture. After 2 hours, the polymerization formed discrete particles and ethylene glycol diglycidyl ether (335 mg) was added. The reaction was refluxed for 1 hour and the resultant product was dried in a rotary dryer for 1 hour at 100° C. Ninety percent of the product consisted of discrete particles ranging in size from 150-600 microns.
[Compound]
Name
Tween 81
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
850 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
2L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
95 mL
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
41.5 g
Type
solvent
Reaction Step Nine
Name
Quantity
140 mL
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
CCCCCCCCCCCCCCCCCC(OC[C@@H:22]([OH:30])[C@H:23]1[O:27][CH2:26][C@H:25](O)[C@H:24]1[OH:29])=O.[OH-].[C:32]([OH:36])(=O)[CH:33]=[CH2:34].C([O-])(=O)C=C.[Na+]>[OH-].[Na+].O.C1CCCCC1>[CH2:34]([O:30][CH2:22][CH2:23][O:27][CH2:26][CH:25]1[O:29][CH2:24]1)[CH:33]1[O:36][CH2:32]1 |f:3.4,5.6|

Inputs

Step One
Name
Tween 81
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
850 mL
Type
solvent
Smiles
C1CCCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCCCCCCCCCCCCC(=O)OC[C@H]([C@@H]1[C@@H]([C@H](CO1)O)O)O
Step Four
Name
2L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-]
Step Seven
Name
Quantity
95 mL
Type
reactant
Smiles
C(C=C)(=O)O
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)[O-].[Na+]
Step Nine
Name
Quantity
41.5 g
Type
solvent
Smiles
[OH-].[Na+]
Name
Quantity
140 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a mechanical stirrer
CUSTOM
Type
CUSTOM
Details
the reaction vessel was purged with nitrogen
ADDITION
Type
ADDITION
Details
Potassium persulfate (145 mg) was added
CUSTOM
Type
CUSTOM
Details
the polymerization
CUSTOM
Type
CUSTOM
Details
One hour
ADDITION
Type
ADDITION
Details
(83.0 g) was introduced into the resin kettle through a powder funnel over a 5 minute period
Duration
5 min
ADDITION
Type
ADDITION
Details
The increased viscosity of the polymerization aided in the suspension of the silica
ADDITION
Type
ADDITION
Details
The silica was dispersed uniformly throughout the reaction mixture

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C1CO1)OCCOCC1CO1
Measurements
Type Value Analysis
AMOUNT: MASS 335 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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